2-Phenyl-5-pyrrolidin-1-yl-pyrazine

Description

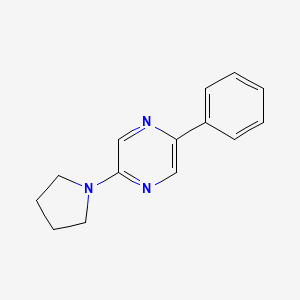

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-2-6-12(7-3-1)13-10-16-14(11-15-13)17-8-4-5-9-17/h1-3,6-7,10-11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYKKVDUOXOPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587600 | |

| Record name | 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-41-8 | |

| Record name | 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 2 Phenyl 5 Pyrrolidin 1 Yl Pyrazine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and various molecular properties.

While specific DFT data for 2-Phenyl-5-pyrrolidin-1-yl-pyrazine is not present in the provided search results, a study on a related compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, provides insight into the expected structural characteristics. mdpi.comresearchgate.net DFT calculations, specifically using methods like B3LYP and MP2, revealed that the triazole ring is nearly planar, while the pyrrolidine (B122466) ring exhibits a non-planar conformation due to the sp³ hybridization of its carbon atoms. mdpi.com The phenyl ring was found to be planar. mdpi.com This suggests that in this compound, the pyrazine (B50134) and phenyl rings are likely to be largely planar, while the pyrrolidine ring will adopt a puckered conformation.

Table 1: Selected Optimized Geometrical Parameters for a Structurally Related Compound

The following table presents selected optimized geometrical parameters for 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which can serve as a model for understanding the likely bond lengths and angles in a related structure like this compound. The data is derived from calculations at the MP2 level.

| Parameter | Bond Length (Å) / Angle (°) |

| C8-C9-C11=O12 (Torsional Angle) | 16.0° |

Data derived from a study on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher chemical reactivity and lower stability. nih.govnih.gov

In a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a molecule with some structural similarities, the small calculated HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov It was also noted that charge exchange occurs within the molecule. nih.gov For pyrazine derivatives, it has been shown that the push-pull electronic effects of substituent groups can significantly influence the electronic absorption spectrum. science.gov Given that this compound possesses an electron-donating pyrrolidine group and an electron-withdrawing pyrazine ring system, a significant intramolecular charge transfer character can be anticipated, which would likely result in a relatively small HOMO-LUMO gap and thus, higher reactivity.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Red regions in an MEP map indicate areas of high negative charge (electron-rich), which are susceptible to electrophilic attack, while blue regions represent areas of high positive charge (electron-deficient), which are prone to nucleophilic attack. researchgate.net

For the pyrazine molecule itself, MEP maps show electron-deficient patches over the carbon atoms and potential sites for interaction near the nitrogen atoms. researchgate.net In this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of negative electrostatic potential. The pyrrolidine group, being an electron-donating substituent, would likely increase the electron density on the pyrazine ring, particularly at the position of its attachment. The phenyl ring's electrostatic potential would be influenced by its substitution pattern. Such analysis is crucial for understanding intermolecular interactions.

Molecular Dynamics and Conformational Studies

Molecular dynamics simulations and conformational analysis provide insights into the flexibility of a molecule and its preferred shapes in different environments.

Conformational Flexibility and Preferred Geometries

The conformational flexibility of this compound would largely be determined by the rotation around the single bonds connecting the phenyl and pyrrolidine rings to the central pyrazine core, as well as the puckering of the pyrrolidine ring.

Solvent Effects on Molecular Conformation and Stability

The surrounding solvent can have a significant impact on the conformation and stability of a molecule. While specific studies on the solvent effects on this compound are not available, general principles suggest that polar solvents would likely stabilize conformations with larger dipole moments.

Interactions with solvent molecules can influence the rotational barriers around single bonds and the puckering of the pyrrolidine ring. Molecular dynamics simulations of pyrazine derivatives in aqueous solution have shown that these molecules can alter the conformation of biological macromolecules like human serum albumin (HSA), indicating the importance of solvation and intermolecular interactions in a biological context. researchgate.net It is reasonable to assume that the conformation of this compound would also be sensitive to the solvent environment.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a protein target.

Through computational screening, a series of pyrazine-based inhibitors, including structures related to this compound, were identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA). rsc.org TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system and has been implicated in cancer and pain. rsc.org The pyrazine-based compounds were found to exhibit high activity against TrkA. rsc.org

In other studies, pyrazine derivatives have been investigated for their potential antiviral properties, specifically against SARS-CoV-2. nih.gov Molecular docking studies of pyrazine conjugates identified RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication, as a potential target. nih.gov Similarly, pyrazine-based molecules have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132) and a target for Alzheimer's disease therapies. doaj.org

The pyrrolidine moiety, present in this compound, is recognized for conferring liposolubility, which can facilitate the passage of the molecule across cell membranes to reach its intracellular targets. mdpi.com

Molecular docking simulations have provided detailed insights into the interactions between pyrazine-based compounds and the amino acid residues within the active sites of their target proteins. For instance, in the case of TrkA, computational models have helped to identify exploitable regions for the future development of more advanced inhibitors. rsc.org

In studies of pyrazine-based inhibitors targeting other kinases, such as EGFR and CDK2, the pyrrolidine moiety was observed to occupy a hydrophobic pocket, forming hydrophobic interactions with key residues like Lys721, Thr766, Leu764, and Leu834 in the case of EGFR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been employed to understand the structural requirements for the biological activity of pyrazine-based compounds. nih.gov For a series of pyrazine derivatives, QSAR models have been developed to correlate their structural features with their inhibitory activity against various targets, including 15-lipoxygenase (15-LOX), an enzyme involved in inflammation. mdpi.com These models often use a combination of descriptors, such as those based on atomic neighborhoods and whole molecule properties like topological length and lipophilicity, to predict the activity of new analogues. mdpi.com The insights gained from QSAR studies can guide the design of new pyrazine derivatives with improved potency and selectivity. nih.govnih.govnih.govmdpi.com

Theoretical Evaluation of Spectroscopic Characteristics (e.g., Vibrational, Electronic Transitions)

Theoretical calculations, often using methods like Density Functional Theory (DFT), are valuable for predicting and interpreting the spectroscopic properties of molecules.

For pyrazine derivatives, DFT calculations have been used to optimize their molecular structures and to calculate their vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). bendola.comresearchgate.net These theoretical spectra are often in good agreement with experimental data, confirming the synthesized structures. urfu.ru The analysis of these spectra provides information about the bonding and electronic structure of the molecules. For instance, the electronic structure analysis of pyrazolo[1,5-a]pyrimidines revealed that electron-donating groups on the fused ring lead to enhanced absorption and emission intensities due to intramolecular charge transfer. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for various applications in photonics and optoelectronics.

The investigation of pyrazine and its derivatives has extended to their potential NLO properties. researchgate.netresearchgate.net Pyrimidine cores, which are structurally related to pyrazines, are known for their π-deficient and electron-withdrawing nature, making them suitable for creating "push-pull" molecules with significant NLO responses. nih.gov Theoretical calculations, such as the determination of polarizability and hyperpolarizability, are used to predict the NLO behavior of these compounds. nih.gov For some pyrazoline derivatives, computational studies have suggested that they could be promising NLO materials for optoelectronic devices. researchgate.net

Biological Activities and Medicinal Chemistry Applications of 2 Phenyl 5 Pyrrolidin 1 Yl Pyrazine and Its Analogues

Pharmacological Spectrum of Pyrazine (B50134) Derivatives

Pyrazine derivatives, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, have garnered substantial attention for their diverse pharmacological activities. dntb.gov.uanih.govnih.gov These compounds exhibit a broad spectrum of effects, including anticancer, anti-infective, anti-inflammatory, and metabolic-modulating properties. dntb.gov.uanih.govresearchgate.net The versatility of the pyrazine scaffold allows for extensive chemical modifications, leading to the development of numerous analogues with enhanced potency and selectivity. nih.gov

Anticancer Efficacy and Mechanism of Action

Pyrazine derivatives have emerged as promising candidates in the development of novel anticancer agents. dntb.gov.uanih.govbenthamdirect.com Their efficacy has been demonstrated against various cancer cell lines, and research has begun to unravel their mechanisms of action.

Anticancer Activity of Pyrazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Ligustrazine-curcumin hybrids (79-81) | A549, A549/DDP | Significant inhibitory effects with IC50 ranging from 0.60 to 2.85 μM. nih.gov | nih.gov |

| Pyrazinyl derivative (222) | HL60, SGC-7901, A549 | Inhibition with IC50 values of 6.71, 12.72, and 11.15 μM, respectively. nih.gov | nih.gov |

| Compound 11 | MCF-7, A549 | Potent cytotoxic activity with IC50 values of 5.4 and 4.3 μM, respectively. researchgate.net | researchgate.net |

| YM155 (120) | Various | Potent broad-spectrum anticancer activity. nih.gov | nih.gov |

The anticancer mechanisms of pyrazine derivatives are multifaceted. For instance, ligustrazine-curcumin hybrids have been shown to inhibit thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) in cancer cells and subsequent apoptosis. nih.gov Some pyrazine derivatives can also induce apoptosis by altering DNA methylation. researchgate.net Molecular docking studies suggest that certain pyrazine derivatives exhibit a good binding affinity towards the EGFR receptor binding site, which may explain their proposed mode of action. researchgate.net

Anti-infective Potency

The pyrazine scaffold is a key component in a variety of compounds with potent anti-infective properties, including antibacterial, antimycobacterial, antifungal, antiviral, and antiparasitic activities. nih.govresearchgate.net

Antibacterial: Certain pyrazine-curcumin bioconjugates have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, compounds 82 and 83 were effective against S. viridans, E. coli, K. pneumoniae, and P. mirabilis with activity ranging from 0.09 to 0.54 μM. nih.gov Additionally, some ligustrazine–chalcone hybrids have shown good antibacterial activity against M. luteus. nih.gov

Antimycobacterial: Pyrazinamide (B1679903) is a well-known pyrazine-based drug used in the treatment of tuberculosis. researchgate.net The development of pyrazine-1,3,4-oxadiazole derivatives is a promising area of research for new antitubercular agents. researchgate.net

Antifungal: Pyrazine derivatives have also exhibited antifungal properties. nih.gov

Antiviral: Favipiravir, a pyrazine derivative, is an antiviral medication. Another derivative, telepavir, inhibits the protease activity of the hepatitis C virus.

Antiparasitic: Research has indicated the potential of pyrazine derivatives as antiparasitic agents. nih.gov

Anti-inflammatory and Analgesic Effects

Pyrazine derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net Some have shown the ability to inhibit the production of inflammatory mediators. For example, a paeonol (B1678282) derivative containing a pyrazine structure demonstrated a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. nih.gov

Modulation of Metabolic Pathways

Pyrazine derivatives have shown potential in modulating metabolic pathways, with some exhibiting antidiabetic activity. researchgate.netmdpi.com For example, 2,5-DMP has been found to decrease non-esterified fatty acid levels in the plasma of rats. mdpi.com Acipimox, another pyrazine derivative, is used to lower blood lipids. mdpi.com

Elucidation of Molecular Targets and Pathways

The therapeutic effects of pyrazine derivatives are attributed to their interaction with various molecular targets and pathways. nih.gov Understanding these interactions is crucial for the development of more effective and specific drugs.

Enzyme Inhibition Profiles

Pyrazine derivatives have been identified as inhibitors of several key enzymes involved in disease progression.

Protein Kinases: Many pyrazine derivatives act as protein kinase inhibitors, which are critical targets in cancer therapy. nih.gov They can function as both ATP-competitive and allosteric inhibitors of protein kinases like EGFR, B-Raf, and MEK. nih.gov For example, N-(4-((6-((3-(oxazol-5-yl)phenyl)amino)pyrazin-2-yl)oxy)naphthalen-1-yl)acetamide and N-(3-(6-((3,4,5-trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide act as BRAF inhibitors. researchgate.net A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov

β-Secretase: The inhibition of β-secretase is a key strategy in the treatment of Alzheimer's disease. Research into pyrazine derivatives as β-secretase inhibitors is an active area.

IGF-1 Receptor: The insulin-like growth factor 1 receptor (IGF-1R) is another important target in cancer therapy, and pyrazine-based inhibitors are being explored.

BTK: Bruton's tyrosine kinase (BTK) is a validated target for B-cell malignancies, and pyrazine-containing compounds have been investigated as BTK inhibitors.

SHP2: The SHP2 phosphatase is a critical signaling node and a target for cancer and other diseases. Pyrazine scaffolds have been incorporated into the design of SHP2 inhibitors.

Receptor Agonism/Antagonism Studies

While direct studies on the receptor agonism or antagonism of 2-Phenyl-5-pyrrolidin-1-yl-pyrazine are not extensively documented in publicly available research, the broader class of pyrazine and related heterocyclic derivatives has been evaluated for such activities. For instance, derivatives of 1,3,5-triaryl-1H-pyridin-2-one have been identified as noncompetitive antagonists of AMPA-type ionotropic glutamate (B1630785) receptors. nih.gov One such compound, perampanel, demonstrated potent activity in an in vitro AMPA-induced Ca2+ influx assay with an IC50 value of 60 nM. nih.gov

Furthermore, studies on related structures, such as imidazopyridine acetamides, have explored their effects on central and peripheral benzodiazepine (B76468) receptors (CBRs and PBRs). springernature.comnih.gov These studies indicate that structural modifications, including the introduction of polar substituents on the phenyl ring, can lead to high-affinity binding to PBRs. springernature.comnih.gov Similarly, arylpiperazine derivatives of 5-arylidenehydantoin have shown significant antagonistic properties at α1-adrenoceptors, with affinities in the nanomolar range. These findings suggest that the this compound scaffold could be a valuable starting point for developing selective receptor antagonists, warranting further investigation into its specific receptor binding profile.

Influence on Cellular Signaling Cascades and Apoptosis Induction

The pyrazine scaffold is a core component of molecules that exhibit profound effects on cellular signaling and apoptosis, primarily in the context of cancer therapeutics. Analogues of this compound have been shown to function as kinase inhibitors, targeting key enzymes in cellular proliferation and survival pathways.

Pyrazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK9, which is a crucial regulator of transcription. Inhibition of CDK9 by these compounds has been correlated with their antiproliferative effects in cancer cell lines, suggesting this as a key mechanistic pathway. For example, an imidazo[1,2-a]pyrazine (B1224502) derivative showed potent CDK9 inhibition with an IC50 of 0.18 µM.

Moreover, these compounds can induce apoptosis, or programmed cell death, in cancer cells. The mechanism of apoptosis induction often involves the disruption of cellular processes critical for survival. For instance, some pyrazoline derivatives, which share structural similarities, have been shown to induce apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. Studies have demonstrated that certain pyrazoline compounds can lead to a five-fold increase in caspase-3 activity. Additionally, some triazolo[4,3-a]pyrazine derivatives have been found to arrest the cell cycle in the G0/G1 phase and induce late apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Impact of Phenyl Substituents on Efficacy and Selectivity

The nature and position of substituents on the phenyl ring play a critical role in modulating the biological activity of this class of compounds. SAR studies on related heterocyclic structures have consistently shown that modifications to the phenyl group can significantly impact receptor binding affinity and cellular potency. For example, in a series of 5-arylidenehydantoin derivatives, the presence of two methoxy (B1213986) groups on the benzylidene moiety led to the highest α1-adrenoceptor affinities. Specifically, the substitution pattern influenced activity in the following order: 3,4-di-CH3O > 2,4-di-CH3O > 4-Cl > 2,3-di-CH3O > H > 4-N(CH3)2.

In the context of kinase inhibition, the substitution on the phenyl ring can dictate the potency and selectivity of the compound. For combretastatin (B1194345) analogues with a pyridine (B92270) linker, a 2,4-dimethoxy substitution on the phenyl ring resulted in significantly enhanced antiproliferative activity, with some analogues achieving low nanomolar IC50 values.

Table 1: Effect of Phenyl Substituents on Biological Activity of Related Heterocyclic Compounds

| Parent Scaffold | Phenyl Substitution | Biological Activity (IC50/Ki) | Target |

|---|---|---|---|

| 5-Arylidenehydantoin | 3,4-dimethoxy | <75 nM (Ki) | α1-Adrenoceptors |

| 5-Arylidenehydantoin | 4-chloro | >75 nM (Ki) | α1-Adrenoceptors |

| Pyridine-bridged Combretastatin | 2,4-dimethoxy | Low nM | Tubulin Polymerization |

Conformation and Substituent Effects of the Pyrrolidin-1-yl Moiety

The pyrrolidin-1-yl moiety is a key structural feature that contributes to the biological activity of these compounds. Pyrrolidine (B122466) derivatives are found in many biologically active compounds and are known to possess antimicrobial, antitumor, and anticonvulsant properties. The conformation of the pyrrolidine ring and the presence of substituents can influence how the molecule interacts with its biological target.

While specific SAR studies on the pyrrolidin-1-yl group of this compound are limited, research on related structures provides insights. For example, in a series of pyrazinamide derivatives, modifications including the introduction of different ring structures in place of or attached to an amino group influenced the antitubercular activity. This highlights the importance of the size and nature of the cyclic amine in determining biological efficacy.

Role of Pyrazine Ring Modifications in Biological Potency

The pyrazine ring serves as a crucial scaffold for this class of compounds, and its modification can have a profound impact on biological potency. The electron-deficient nature of the pyrazine ring makes it a versatile core for developing kinase inhibitors, where one of the nitrogen atoms can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase protein.

Modifications to the pyrazine ring, such as the introduction of different substituents or fusion with other heterocyclic systems (e.g., triazolopyrazines, imidazopyrazines), have been extensively explored to optimize activity. For instance, the introduction of a triazolo[4,3-a]pyrazine core in certain derivatives was shown to enhance their antitumor effects. In another example, 2,6-disubstituted pyrazine derivatives were developed as potent inhibitors of CK2 and PIM kinases.

Table 2: Bioactivity of Pyrazine Analogues with Core Modifications

| Compound/Derivative | Target Kinase | IC50 | Cell Line |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivative (1d) | CDK9 | 0.18 µM | - |

| Imidazo[1,2-a]pyrazine derivative (3c) | CDK9 | 0.16 µM | - |

| triazolo[4,3-a]pyrazine derivative (17l) | c-Met | 26.00 nM | - |

| triazolo[4,3-a]pyrazine derivative (17l) | VEGFR-2 | 2.6 µM | - |

| triazolo[4,3-a]pyrazine derivative (17l) | - | 0.98 µM | A549 |

|triazolo[4,3-a]pyrazine derivative (17l) | - | 1.05 µM | MCF-7 |

Advanced Biological Evaluation Methodologies

The biological evaluation of this compound and its analogues employs a range of advanced methodologies to elucidate their mechanisms of action and quantify their potency.

High-Throughput Screening (HTS) is a foundational technique used to rapidly assess large libraries of compounds for activity against a specific target. This allows for the initial identification of "hit" compounds that can be further optimized. HTS assays can be configured to measure various endpoints, including enzyme inhibition, receptor binding, or cell viability.

In Vitro Kinase Assays are crucial for determining the inhibitory activity of these compounds against specific kinases. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor, allowing for the calculation of IC50 values.

Cell-Based Assays are used to evaluate the effects of the compounds in a more biologically relevant context. The MTT assay , for example, is a colorimetric assay used to assess cell viability and proliferation, providing a measure of the compound's cytotoxicity against cancer cell lines.

Flow Cytometry is a powerful technique used to analyze various cellular parameters. It can be employed to study the cell cycle, allowing researchers to determine if a compound induces arrest at a specific phase (e.g., G0/G1 or G2/M). Flow cytometry is also used to quantify apoptosis by detecting markers such as phosphatidylserine (B164497) externalization or DNA fragmentation.

Molecular Modeling and QSAR: Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict how these compounds might bind to their targets and to understand the structural features that are critical for activity. These in silico methods help guide the rational design of more potent and selective analogues.

In Vitro Cell-Based Assays and Cytotoxicity Profiling

While no specific cytotoxicity data for this compound is available, the broader class of pyrazine derivatives has been the subject of extensive investigation for anticancer properties. These studies typically involve in vitro cell-based assays to determine the cytotoxic effects of the compounds against a panel of human cancer cell lines.

The primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, consequently, their viability after exposure to the test compound. The results are commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

For instance, various pyrazinoic acid derivatives have been synthesized and evaluated for their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. tandfonline.com One particular derivative, designated as P16, demonstrated moderate cytotoxicity with IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cells, respectively. tandfonline.com Another compound, P5, showed IC50 values of 14.09 μM, 8.90 μM, and 16.38 μM against the same cell lines. tandfonline.com

Similarly, other pyrazine derivatives have been screened for their anticancer potential. One study reported a fused pyrazine derivative with potent cytotoxic activity, exhibiting IC50 values of 5.4 μM against MCF-7 and 4.3 μM against A549 cell lines. researchgate.net These findings highlight the potential of the pyrazine scaffold in the development of new anticancer agents. The cytotoxic profile of this compound, were it to be tested, would likely be evaluated against a similar panel of cancer cell lines to determine its potency and selectivity.

Table 1: In Vitro Cytotoxicity of Selected Pyrazine Analogues

| Compound/Derivative | Cell Line | IC50 (μM) |

| Pyrazinoic Acid Derivative (P16) | A549 (Lung) | 6.11 tandfonline.com |

| MCF-7 (Breast) | 10.64 tandfonline.com | |

| HT-29 (Colon) | 14.92 tandfonline.com | |

| Pyrazinoic Acid Derivative (P5) | A549 (Lung) | 14.09 tandfonline.com |

| MCF-7 (Breast) | 8.90 tandfonline.com | |

| HT-29 (Colon) | 16.38 tandfonline.com | |

| Fused Pyrazine Derivative | MCF-7 (Breast) | 5.4 researchgate.net |

| A549 (Lung) | 4.3 researchgate.net |

Biochemical Assays for Enzyme and Receptor Activity

Specific biochemical assay data for this compound is not present in the surveyed literature. However, the structural motifs of pyrazine and pyrrolidine are known to interact with various enzymes and receptors, suggesting potential targets for this compound.

Enzyme Inhibition:

Pyrazine-based compounds are frequently investigated as kinase inhibitors . tandfonline.comnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Biochemical assays for kinase inhibition typically measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. The potency is often reported as an IC50 or Ki (inhibition constant) value. For example, 2,6-disubstituted pyrazine derivatives have been identified as inhibitors of CK2 and PIM kinases. nih.gov Another study focused on pyrazine-based inhibitors of the TrkA receptor tyrosine kinase. nih.gov Should this compound be screened for enzyme inhibitory activity, kinases would be a logical starting point.

Receptor Activity:

The pyrrolidine ring is a common scaffold in compounds targeting G protein-coupled receptors (GPCRs). For instance, pyrrolidine derivatives have been developed as potent full agonists of the ghrelin receptor . nih.gov Biochemical assays to determine receptor activity often involve radioligand binding assays to measure the affinity of a compound for the receptor (expressed as Ki) or functional assays to measure the downstream signaling effects of receptor activation or inhibition (e.g., measuring changes in intracellular calcium or cAMP levels, with potency expressed as EC50 or IC50).

Given the presence of the pyrrolidine moiety, it would be plausible to investigate the activity of this compound at various GPCRs. The specific substitution pattern on the pyrazine and phenyl rings would ultimately determine its selectivity and potency for any given receptor.

Molecular Interactions of 2 Phenyl 5 Pyrrolidin 1 Yl Pyrazine with Biological Macromolecules

Protein-Ligand Interaction Mechanisms

The pyrazine (B50134) ring is a significant scaffold in medicinal chemistry, recognized for its ability to participate in a variety of interactions with protein targets. nih.govacs.orgresearchgate.net Its heteroaromatic nature allows for a combination of polar and non-polar interactions, making it a versatile component in drug design. nih.govacs.orgresearchgate.net

Characterization of Hydrogen Bonding Networks

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that hydrogen bonding is a predominant interaction. nih.govacs.orgresearchgate.net The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors. nih.govacs.orgresearchgate.net Additionally, the hydrogen atoms on the pyrazine ring can participate in weak hydrogen bonds as donors. nih.govacs.orgresearchgate.net In some instances, intramolecular hydrogen bonds are also observed within the pyrazine ligands themselves. nih.govacs.orgresearchgate.net For example, in the case of the JAK2 inhibitor ilginatinib, a pyrazine nitrogen atom forms a hydrogen bond with a water molecule, which in turn interacts with the protein backbone. nih.gov

Analysis of Pi-Stacking and Hydrophobic Interactions

The aromatic character of the pyrazine ring facilitates π-interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and histidine. researchgate.net Molecular docking studies of certain pyrazine derivatives have shown the formation of multiple π-π stacking interactions with phenylalanine and histidine residues within the binding pocket of enzymes like histone deacetylase 3 (HDAC3). researchgate.net

Furthermore, hydrophobic interactions play a crucial role. In studies of myofibrillar proteins, pyrazine compounds were found to interact primarily through van der Waals forces, carbon-hydrogen bonds, and interactions with alkyl and π-alkyl groups of the amino acid residues. tandfonline.com

Investigation of Halogen Bonding and Metal Ion Coordination (if relevant for functionalized analogues)

For functionalized pyrazine analogues, other types of interactions can become relevant. For instance, chloro-substituted pyrazines have been observed to participate in halogen bonding. nih.govacs.orgresearchgate.net The pyrazine moiety can also engage in coordination with metal ions present in the active sites of metalloproteins. nih.govacs.orgresearchgate.net In one study, the interaction of a hydrazide's vicinal NH with a catalytic Zn2+ ion in an enzyme was facilitated by the pyrazine ring's interactions. researchgate.net

Nucleic Acid (DNA/RNA) Binding Studies and Intercalation

Small molecules containing planar aromatic systems, such as the pyrazine ring, can interact with DNA through several non-covalent modes, including groove binding, intercalation, and electrostatic interactions. nih.gov

Studies on low-molecular-weight pyrazine-based compounds have demonstrated their ability to bind to DNA. nih.gov The primary modes of non-covalent interaction are:

Groove Binding: Molecules can fit into the minor or major grooves of the DNA double helix, forming hydrogen bonds with the groove walls. nih.gov

Intercalation: The planar pyrazine ring system can insert itself between the base pairs of the DNA, leading to a distortion of the double helix. nih.gov This interaction is often characterized by non-specific π-π interactions between the pyrazine ring and the deoxyribose rings. nih.gov

Electrostatic Interactions: These can occur between the compound and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Competitive binding studies with known DNA intercalators and groove binders can help elucidate the preferred mode of interaction for a given pyrazine derivative. acs.org

Membrane Interactions and Permeability Studies

The ability of a compound to cross cell membranes is a critical factor for its biological activity. While specific data for 2-Phenyl-5-pyrrolidin-1-yl-pyrazine is unavailable, studies on other pyrazine derivatives provide some insights.

Compound Names

| Compound Name |

| This compound |

| Ilginatinib |

| Crizotinib |

| Cinnamic acid-pyrazine derivative |

| Pyrazine-1,2,4-triazole hybrid |

Future Perspectives and Emerging Applications of 2 Phenyl 5 Pyrrolidin 1 Yl Pyrazine

Prospects in Drug Discovery and Lead Optimization

The scaffold of 2-Phenyl-5-pyrrolidin-1-yl-pyrazine integrates key pharmacophoric features from phenyl, pyrrolidine (B122466), and pyrazine (B50134) moieties, making it a promising starting point for drug discovery and lead optimization. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds and approved drugs. nih.govresearchgate.net Its three-dimensional structure allows for the exploration of chemical space, which can be crucial for target binding and improving pharmacokinetic properties. nih.govresearchgate.net

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is also a well-established component in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The combination of these rings with a phenyl group offers a versatile platform for creating libraries of compounds with diverse biological targets.

A notable example of a structurally related compound is 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), which has demonstrated potent anticancer activity. nih.gov PPTMB was found to inhibit the proliferation of human prostate cancer cells by targeting tubulin and the c-Jun N-terminal kinase (JNK) pathway. nih.gov This finding suggests that the 2-phenyl-5-pyrrolidin-1-yl fragment could be a key pharmacophore for the development of new anticancer agents.

Lead optimization efforts focusing on the this compound core could involve modifications of the phenyl and pyrrolidine rings to enhance potency, selectivity, and metabolic stability. For instance, substitution on the phenyl ring could modulate electronic properties and provide additional binding interactions with target proteins. Similarly, derivatization of the pyrrolidine ring could be explored to fine-tune solubility and other drug-like properties. The discovery of a pyrazine-2-carboxamide derivative as a selective monoamine oxidase B (MAO-B) inhibitor highlights the potential of pyrazine-based compounds in treating neurodegenerative diseases. nih.gov

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Analogs |

| Oncology | Tubulin, c-Jun N-terminal kinase (JNK) | Activity of the structurally related compound PPTMB against prostate cancer cells. nih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | Pyrazine-carboxamide derivatives have shown potent and selective MAO-B inhibition. nih.gov |

| Inflammatory Diseases | Pro-inflammatory cytokine pathways | Pyrazine and pyrrolidine scaffolds are present in various anti-inflammatory agents. nih.govnih.gov |

| Infectious Diseases | Bacterial or fungal specific enzymes | Heterocyclic compounds containing pyrazine and pyrrolidine are known to possess antimicrobial properties. nih.gov |

Application as Elicitors in Secondary Metabolite Production in In Vitro Cultures

Elicitors are compounds that, when applied in small amounts to plant cell cultures, can induce or enhance the production of valuable secondary metabolites. These metabolites are often used in the pharmaceutical, cosmetic, and food industries. While there is no direct research on this compound as an elicitor, related heterocyclic compounds have shown promise in this area.

The rationale for investigating this compound as an elicitor stems from the known activity of other nitrogen-containing heterocyclic compounds. For instance, pyrazine derivatives have been explored for their ability to stimulate the production of secondary metabolites in plant cell cultures. The introduction of a pyrazine-based compound could trigger defense responses in plant cells, leading to the upregulation of biosynthetic pathways for the production of phytochemicals.

Future research could involve testing this compound at various concentrations and exposure times in cell suspension or hairy root cultures of medicinal plants. The effect on the production of specific classes of secondary metabolites, such as alkaloids, flavonoids, or terpenoids, would be of particular interest. Understanding the structure-activity relationship by testing a series of related pyrazine-pyrrolidine derivatives could lead to the development of highly effective and specific elicitors for commercial production of valuable plant-derived compounds.

Potential in Advanced Materials for Optoelectronics and Molecular Devices

The field of advanced materials is continually seeking novel organic molecules with tailored electronic and photophysical properties for applications in optoelectronics and molecular devices. The pyrazine ring, being an electron-deficient aromatic system, imparts interesting electronic characteristics to molecules in which it is incorporated.

Studies on 2,5-di(aryleneethynyl)pyrazine derivatives have demonstrated their potential in this area. researchgate.networktribe.com These compounds exhibit tunable fluorescence and have been investigated as components in organic light-emitting diodes (OLEDs). researchgate.networktribe.com The electron-deficient nature of the pyrazine core can facilitate electron injection and transport, which are crucial properties for efficient OLED performance.

The this compound molecule combines the electron-accepting pyrazine core with the electron-donating pyrrolidinyl group, creating a donor-acceptor system. This type of molecular architecture is known to give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvent-dependent emission characteristics. These properties are highly desirable for applications in fluorescent probes, sensors, and nonlinear optics.

Future research in this direction would involve the synthesis and characterization of the photophysical and electrochemical properties of this compound and its derivatives. Investigations into their performance in electronic devices such as OLEDs and organic field-effect transistors (OFETs) could reveal their potential for practical applications.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Relevant Properties | Rationale based on Pyrazine Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting capabilities, tunable fluorescence | 2,5-di(aryleneethynyl)pyrazine derivatives have shown promise in OLEDs. researchgate.networktribe.com |

| Fluorescent Probes and Sensors | Intramolecular Charge Transfer (ICT), solvatochromism | Donor-acceptor structure is conducive to environmentally sensitive fluorescence. |

| Molecular Switches | Reversible changes in electronic or optical properties | The electronic properties of the pyrazine ring can be modulated by external stimuli. |

| Nonlinear Optics | Large second-order hyperpolarizability | Donor-acceptor systems often exhibit significant nonlinear optical responses. |

Exploration of Novel Therapeutic or Industrial Uses

Beyond the well-defined areas of drug discovery and materials science, the unique combination of chemical moieties in this compound opens the door to a wide range of other potential applications. The pyrazine ring is a known flavor and fragrance component, and while the addition of the phenyl and pyrrolidinyl groups would significantly alter its sensory properties, it is conceivable that related structures could find use in the flavor and fragrance industry. researchgate.net

The pyrrolidine scaffold is a versatile building block in organic synthesis and has been used to create a variety of catalysts and ligands. researchgate.net The chirality of substituted pyrrolidines can be exploited in asymmetric catalysis. Future work could explore the synthesis of chiral derivatives of this compound and their application as ligands in transition-metal-catalyzed reactions.

Furthermore, the biological activity of pyrazine and pyrrolidine derivatives is not limited to the therapeutic areas already discussed. There is potential for applications as agrochemicals, such as herbicides or fungicides, or as probes for chemical biology to study specific biological processes. The vast chemical space that can be explored starting from the this compound core suggests that many novel applications are yet to be discovered. A systematic investigation of its biological and material properties is warranted to fully unlock its potential.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Phenyl-5-pyrrolidin-1-yl-pyrazine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, phenylhydrazine derivatives (e.g., 2-chlorophenylhydrazine) can react with benzylideneacetone under reflux in ethanol, followed by purification via crystallization . To optimize yield:

- Catalyst Selection: Use acidic conditions (e.g., acetic acid) to accelerate cyclization.

- Solvent Choice: Ethanol or methanol enhances solubility of intermediates.

- Reaction Time: Monitor via TLC; typical reflux durations range from 6–8 hours .

- Purification: Recrystallization from ethanol removes unreacted hydrazines and byproducts.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and pyrrolidine protons (δ 2.5–3.5 ppm for N-CH2). The pyrazine ring protons appear as singlet(s) near δ 8.5–9.0 ppm. Coupling patterns distinguish substituent positions .

- IR Spectroscopy: Look for C=N stretches (~1600 cm⁻¹) and N-H stretches (~3300 cm⁻¹) in hydrazine intermediates. Absence of these in the final product confirms cyclization .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve discrepancies in X-ray diffraction data for this compound?

Methodological Answer:

- Data Handling in SHELX: Use SHELXD for phase determination and SHELXL for refinement. Discrepancies (e.g., twinning or partial occupancy) require:

- TWIN/BASF Commands: For twinned crystals, refine twin laws and scale factors.

- PART/SUMP: To model disordered atoms or solvent molecules.

- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding networks .

Q. What strategies address contradictions in biological activity data for pyrrolopyrazine derivatives, such as variable enzyme inhibition results?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) using synthesized analogs. For example, 5-aryl substitutions alter steric hindrance at the active site .

- Assay Standardization: Ensure consistent conditions (pH, temperature) and use positive controls (e.g., known MMP-9 inhibitors).

- Computational Modeling: Dock the compound into enzyme structures (e.g., VEGFR2) using software like AutoDock to predict binding modes versus experimental IC50 values .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Methodological Answer:

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, N-H···N hydrogen bonds between pyrazine and pyrrolidine groups stabilize layered structures .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring puckering in the pyrrolidine moiety, which affects packing efficiency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) for intermediates in the synthesis of this compound?

Methodological Answer:

- Hypothesis Testing: If NMR suggests a dimer but MS shows a monomer, consider:

- Degradation During MS: Use softer ionization (ESI instead of EI) to preserve molecular integrity.

- Solvent Artifacts: Re-run NMR in deuterated DMSO to disrupt aggregation.

- Cross-Validation: Combine with IR (functional group confirmation) and elemental analysis .

Experimental Design for Pharmacological Evaluation

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound derivatives?

Methodological Answer:

- Kinase Profiling: Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., VEGFR2, MAPK).

- Dose-Response Curves: Test concentrations from 1 nM–100 µM; calculate IC50 using GraphPad Prism.

- Selectivity Testing: Compare inhibition of off-target kinases (e.g., PKA) to assess specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.